6-Chloro-2-hydroxynicotinaldehyde

Description

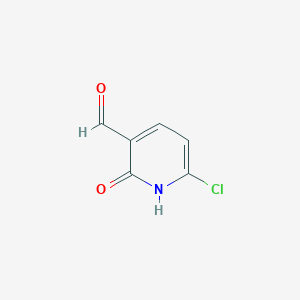

The chlorine and hydroxyl substituents confer distinct electronic and steric properties, influencing reactivity and interactions in catalytic or biological systems.

Properties

Molecular Formula |

C6H4ClNO2 |

|---|---|

Molecular Weight |

157.55 g/mol |

IUPAC Name |

6-chloro-2-oxo-1H-pyridine-3-carbaldehyde |

InChI |

InChI=1S/C6H4ClNO2/c7-5-2-1-4(3-9)6(10)8-5/h1-3H,(H,8,10) |

InChI Key |

CKOYIJONPYOQKM-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C(=O)NC(=C1)Cl)C=O |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

The comparison focuses on nicotinic acid derivatives and substituted pyridinecarboxaldehydes, emphasizing functional group variations and their impact on physicochemical properties and reactivity.

Structural and Functional Group Comparisons

6-Chloro-2-hydroxynicotinaldehyde vs. Nicotinic Acid Hydrochloride (CAS 636-79-3):

Nicotinic acid hydrochloride lacks the aldehyde and hydroxyl groups but shares the pyridine core and chlorine substitution. The hydrochloride salt enhances solubility in polar solvents, whereas the aldehyde group in this compound increases electrophilicity, making it more reactive in condensation reactions (e.g., forming Schiff bases) .- This compound vs. Chlorine substitution in the former compound may also enhance stability against oxidation.

This compound vs. 5-Chloronicotinaldehyde:

Positional isomerism (chlorine at 5- vs. 6-position) alters electronic distribution. The 6-chloro derivative likely exhibits stronger intramolecular hydrogen bonding between the hydroxyl and aldehyde groups, affecting tautomerism and crystal packing.

Physicochemical Properties (Hypothetical Table)

| Property | This compound | Nicotinic Acid Hydrochloride | 2-Hydroxynicotinaldehyde |

|---|---|---|---|

| Molecular Weight (g/mol) | ~173.56 (calculated) | 179.57 | ~139.12 |

| Solubility in Water | Low (polar aprotic solvents) | High | Moderate |

| Melting Point (°C) | ~120–125 (estimated) | 254–256 | ~90–95 (estimated) |

| pKa (hydroxyl group) | ~8.5–9.0 | N/A | ~7.5–8.0 |

Research Findings and Reactivity

Synthetic Applications:

The aldehyde group in this compound facilitates cross-coupling reactions, as demonstrated in studies of related pyridinecarboxaldehydes. For example, Suzuki-Miyaura coupling with aryl boronic acids could yield biaryl derivatives, though chlorine substitution may require optimized catalysts .Biological Relevance:

Chlorinated pyridine derivatives often exhibit enhanced antimicrobial or enzyme inhibitory activity. The hydroxyl and aldehyde groups may enable chelation with metal ions, a feature explored in metalloenzyme inhibitor design.

Limitations and Data Gaps

Structural inferences are drawn from nicotinic acid derivatives and substituted pyridinecarboxaldehydes. Experimental validation of properties and reactivity is recommended.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.